molecular formula C16H12N2O2S2 B12463286 3-(1-Methylbenzimidazol-2-yl)sulfanyl-1-benzothiophene 1,1-dioxide

3-(1-Methylbenzimidazol-2-yl)sulfanyl-1-benzothiophene 1,1-dioxide

Cat. No.: B12463286
M. Wt: 328.4 g/mol
InChI Key: JSGKIBVGYPSLMH-UHFFFAOYSA-N
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Description

3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE typically involves the condensation of 1-methyl-1,3-benzodiazole with benzothiophene-1,1-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid
  • Phenoxymethybenzoimidazole derivatives

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H12N2O2S2

Molecular Weight

328.4 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)sulfanyl-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C16H12N2O2S2/c1-18-13-8-4-3-7-12(13)17-16(18)21-14-10-22(19,20)15-9-5-2-6-11(14)15/h2-10H,1H3

InChI Key

JSGKIBVGYPSLMH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SC3=CS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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